molecular formula C10H14N2O6 B103428 Cyclo(-glu-glu) CAS No. 16691-00-2

Cyclo(-glu-glu)

Cat. No. B103428
CAS RN: 16691-00-2
M. Wt: 258.23 g/mol
InChI Key: NDCKGUDRHBPJAQ-WDSKDSINSA-N
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Description

Cyclo(-glu-glu), a cyclic dipeptide also known as a diketopiperazine, is a compound formed by the cyclization of two glutamic acid residues. This compound is of interest due to its potential applications in various fields, including material science and biochemistry. The cyclic structure of cyclo(-glu-glu) and its derivatives have been studied for their ability to form gels, which can be used as organo- and hydrogelators, and for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of cyclo(-glu-glu) derivatives involves coupling reactions of protected amino acids followed by cyclization and deprotection steps. For instance, cyclo(l-Lys-l-Glu) derivatives were synthesized through the coupling of protecting l-lysine with l-glutamic acid, leading to efficient gelators for a variety of solvents . Similarly, mono- and disubstituted cyclo(L-Glu-L-Glu) derivatives were synthesized using tyramine, tyrosine, and phenylalanine, which displayed diverse gelation capabilities . The synthesis of these cyclic peptides is crucial for their application as model systems in studying enzyme mechanisms and for the development of materials with specific properties .

Molecular Structure Analysis

The molecular structure of cyclo(-glu-glu) derivatives has been analyzed using various techniques, including X-ray diffraction, vibrational spectroscopy, and computational modeling. For example, the crystal structure of cyclo(L-Glu-L-Glu) revealed two different polymorphic forms with distinct hydrogen-bonding patterns, which significantly affect their vibrational modes . The molecular conformation of these cyclic peptides is important for understanding their self-assembly and gelation behavior .

Chemical Reactions Analysis

Cyclo(-glu-glu) derivatives undergo spontaneous chemical reactions under certain conditions, which can alter their physical properties. For instance, a Schiff base formation was observed in an organogel from a cyclo(l-Lys-l-Glu) derivative in acetone, leading to a color change and increased mechanical strength . These reactions are significant for the development of responsive materials that can change properties in response to environmental stimuli.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclo(-glu-glu) derivatives are influenced by their molecular structure and the presence of substituents. These compounds have been shown to possess gelation capabilities, forming robust gels in various organic solvents and water. The gelation process is driven by hydrogen bonding and π-π stacking interactions, which lead to the formation of three-dimensional fibrous network structures . The thixotropic behavior of these gels, which allows them to recover their structure after being disturbed, has also been observed, particularly in the racemate of chiral OFm monosubstituted cyclo(Glu-Glu) derivatives . These properties make cyclo(-glu-glu) derivatives attractive for applications in drug delivery, tissue engineering, and as scaffolds for catalysis .

Scientific Research Applications

Vibrational Spectroscopy and Crystal Structure

  • Cyclo(-Glu-Glu) has been crystallized in two polymorphic forms, both monoclinic but with different space groups. Vibrational modes, including Raman scattering and FT-IR spectroscopic studies, were conducted to understand its hydrogen-bonding patterns. The geometry of Cyclo(-Glu-Glu) aligns well with X-ray crystallographic structures, aiding in the analysis of its vibrational spectra (Mendham et al., 2010).

Enzyme Models

  • Cyclo(His–Glu–Cys-D-Phe–Gly)2, related to Cyclo(-Glu-Glu), was synthesized as an esterase model. Its esterase-like activity was significantly higher than its linear decapeptide counterpart, providing insights into enzyme action mechanisms (Nakajima & Okawa, 1973).

Coordination Polymers

  • A study on cyclo(Gly-l-Ser-l-Pro-l-Glu) [cyclo(GSPE)], a variant of Cyclo(-Glu-Glu), revealed its role in forming a 3D network in coordination with lead ions. This study highlights the potential of cyclo(GSPE) in creating new classes of macrocyclic complexes (Chakraborty et al., 2013).

Antitumor Agents

  • Cyclic tripeptide homologs of glutathione, closely related to Cyclo(-Glu-Glu), were synthesized as potential antitumor agents. Their cytotoxic activities against various human tumor cell lines were evaluated, contributing to the development of new antitumor treatments (Sheh et al., 2009).

Antimicrobial Activity

  • Marine-derived cyclic tetrapeptides, including cyclo(Gly-l-Ser-l-Pro-l-Glu), were synthesized and their antitumor and antibiotic activities were assessed. These studies demonstrate the potential of cyclic tetrapeptides in addressing antibiotic-resistant bacteria and cancer cell lines (Chakraborty et al., 2015).

Mechanism of Action

Target of Action

The role of these targets can vary widely, from regulating cellular processes to mediating the effects of other compounds .

Mode of Action

The exact mode of action of Cyclo(-glu-glu) is not fully understood. It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes. This could involve binding to the target, inhibiting its activity, or modulating its function in some other way .

Biochemical Pathways

Cyclo(-glu-glu) likely affects multiple biochemical pathways due to its potential to interact with various targets. The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved. These effects could include alterations in signal transduction, changes in gene expression, or modifications to cellular metabolism .

Pharmacokinetics

Like many compounds, its bioavailability would be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion through the kidneys or liver .

Result of Action

The molecular and cellular effects of Cyclo(-glu-glu)'s action would depend on its specific targets and the pathways it affects. This could include changes in cellular function, alterations in the behavior of other compounds, or even cell death. The exact effects would likely vary between different cell types and conditions .

Action Environment

The action, efficacy, and stability of Cyclo(-glu-glu) can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the cell or tissue it is in .

properties

IUPAC Name

3-[(2S,5S)-5-(2-carboxyethyl)-3,6-dioxopiperazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c13-7(14)3-1-5-9(17)12-6(10(18)11-5)2-4-8(15)16/h5-6H,1-4H2,(H,11,18)(H,12,17)(H,13,14)(H,15,16)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKGUDRHBPJAQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1C(=O)NC(C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428619
Record name AC1OLRH5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-glu-glu)

CAS RN

16691-00-2
Record name AC1OLRH5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the metabolic implications of cyclo(Glu-Glu) in colorectal cancer tissue?

A: Research indicates that cyclo(Glu-Glu) is one of the few metabolites found at significantly higher levels in colorectal cancer (CRC) tissue compared to adjacent normal tissue. [] This suggests a potential role for cyclo(Glu-Glu) in CRC tumorigenesis, though further research is needed to understand its specific involvement in metabolic pathways altered in CRC. [] You can find more details in this research article: .

Q2: How does the chirality of cyclo(Glu-Glu) derivatives impact their ability to form hydrogels?

A: Interestingly, while both the L and D enantiomers of OFm monosubstituted cyclo(Glu-Glu) can individually form gels in various solvents, including water, their racemic mixture exhibits unique properties. [] The racemate forms thixotropic hydrogels with significantly faster recovery times compared to the individual enantiomers. [] This phenomenon is attributed to the random organization of D and L enantiomers within the gel's structure, creating "pseudoracemate" noncrystalline self-assemblies. [] This highlights the significant influence of chirality on the self-assembly and properties of cyclo(Glu-Glu) derivatives. For more insights on this, refer to the study:

Q3: Can cyclo(Glu-Glu) and related dipeptides interact with metal ions, and how does this relate to their conformation?

A: Research has explored the interaction of cyclo(Glu-Glu) and related dipeptides with metal ions. [] While cyclo(Glu-Glu) itself did not show intramolecular interaction of its carboxyl groups, even in the presence of metal ions, other dipeptides like cyclo[Glu(OMe)-Pro]2 and cyclo(Glu-Pro)2 did form complexes with Ca2+ and Ba2+. [] Interestingly, the conformation of these cyclic peptides, particularly the orientation of the carboxyl side chains, seems to play a role in their ability to interact with metal ions. [] This study sheds light on the complex relationship between peptide structure and metal ion binding:

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